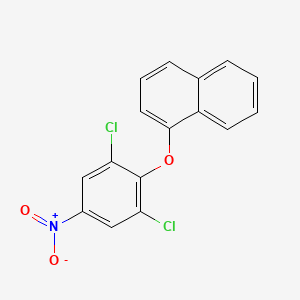![molecular formula C24H17N3 B14609525 4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole CAS No. 60595-23-5](/img/structure/B14609525.png)
4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound’s structure features a carbazole moiety linked to a biphenyl group through an azo linkage, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole typically involves the diazotization of an aromatic amine followed by azo coupling with a carbazole derivative. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine (e.g., 2-aminobiphenyl) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a carbazole derivative (e.g., 9H-carbazole) in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds, including 4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole, often involves large-scale batch or continuous processes. These processes are optimized for high yield and purity, and typically involve:
Controlled Reaction Conditions: Precise control of temperature, pH, and reaction time to ensure complete conversion and minimize side reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole involves its interaction with molecular targets and pathways within biological systems. The compound’s azo linkage can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-2-(Biphenyl-4-yl)diazenyl]-morpholine
- 1,3-Bis(biphenyl-4-yl)triazene
- 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride
Uniqueness
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole is unique due to its specific structural features, which include the combination of a carbazole moiety and a biphenyl group linked through an azo bond. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
60595-23-5 |
|---|---|
Fórmula molecular |
C24H17N3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
9H-carbazol-4-yl-(2-phenylphenyl)diazene |
InChI |
InChI=1S/C24H17N3/c1-2-9-17(10-3-1)18-11-4-7-14-21(18)26-27-23-16-8-15-22-24(23)19-12-5-6-13-20(19)25-22/h1-16,25H |
Clave InChI |
LDXDNOSXLPOHJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC4=C3C5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)


![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)




-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)
![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)


